4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several neurological disorders.
Scientific Research Applications
Anticancer and Antimicrobial Properties
Compounds with structures closely related to 4-chloro-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential in cancer therapy and antimicrobial activity. For example, novel benzamides and oxadiazole derivatives have demonstrated efficacy as RET kinase inhibitors, which are relevant in cancer treatment due to their role in cell growth and proliferation (Han et al., 2016). Additionally, some oxadiazole compounds exhibit antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Kapadiya et al., 2020).
Material Science and Polymer Chemistry
The inclusion of oxadiazole rings in polymers has been shown to impart desirable properties such as high thermal stability and fluorescence. For instance, aromatic polyamides containing oxadiazole units display good thermal stability and are capable of forming thin, flexible films with potential applications in electronics and coatings (Sava et al., 2003). Furthermore, polymers featuring oxadiazole fluorophores exhibit blue fluorescence, which can be utilized in the development of optoelectronic devices (Hamciuc et al., 2015).
Catalysis and Synthetic Applications
Oxadiazole derivatives also find applications in catalysis, particularly in facilitating cross-coupling reactions. Palladium complexes supported on chitosan and containing oxadiazole ligands have been employed as catalysts in the Suzuki–Miyaura cross-coupling, demonstrating the utility of these compounds in enhancing reaction efficiencies and environmental sustainability (Lasri et al., 2011).
properties
IUPAC Name |
4-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-4-11(2)14(9-10)16-20-21-17(23-16)19-15(22)12-5-7-13(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZDQLVBMCLJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.